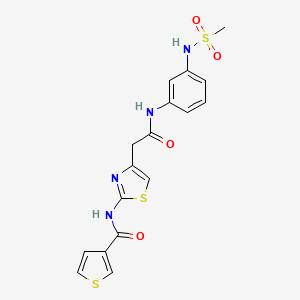
N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
概要
説明
N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound known for its multifaceted applications in scientific research and industry. This compound features a unique chemical structure, making it a subject of interest in various fields of study including chemistry, biology, and medicine.
作用機序
Target of Action
Thiazole derivatives are known to possess diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The presence of a sulfonamide group in the compound suggests potential inhibitory activity against enzymes that require a sulfonamide group for their function .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to diverse downstream effects . The specific pathways affected would depend on the exact targets of the compound.
Pharmacokinetics
The presence of a sulfonamide group in the compound suggests potential for good absorption and distribution, as sulfonamides are generally well-absorbed and widely distributed in the body .
Result of Action
Thiazole derivatives are known to have diverse effects at the molecular and cellular level, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials and Initial Reactions: : The synthesis begins with commercially available starting materials including thiophene-3-carboxylic acid and N-(4-bromo-2-oxoethyl)thiazole-2-yl amine. The reactions often involve specific catalysts and reagents to facilitate the formation of the desired intermediate products.
Reaction Steps
Formation of the thiazole-2-yl amine derivative: This step generally requires controlled temperature conditions and the use of solvents like dimethylformamide (DMF).
Coupling of the intermediate with thiophene-3-carboxylic acid under basic conditions often involving reagents like carbodiimide or activating agents such as N-hydroxysuccinimide (NHS).
Final steps include purification processes such as crystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide involves larger reactors and automated control systems to maintain reaction conditions and ensure consistent product quality. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for the purification and verification of the final compound.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly involving the thiophene ring, which can form sulfoxides and sulfones under appropriate oxidative conditions.
Reduction: : Reduction reactions might target the carbonyl group within the oxoethyl moiety, leading to the formation of hydroxyl derivatives.
Substitution: : Electrophilic substitution reactions are feasible due to the presence of various functional groups. For instance, substitution on the phenyl ring can be achieved using halogenation agents under mild conditions.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reactions might employ halogen sources like bromine (Br₂) or iodine (I₂) under catalytic conditions.
Major Products Formed
Oxidation might lead to sulfoxide or sulfone derivatives.
Reduction products include hydroxyl derivatives of the original compound.
Substitution can result in halogenated analogs of the compound.
科学的研究の応用
The compound N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide has diverse applications:
Chemistry: : Utilized as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: : Employed in studies focusing on enzyme inhibition and protein binding due to its complex structure and potential to interact with biological macromolecules.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: : Used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
類似化合物との比較
Similar Compounds
N-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-4-yl)thiophene-3-carboxamide: : Shares similar functional groups but differs in the position of the thiazole substitution.
4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide: : Variations in the amino and carboxamide groups.
Uniqueness
N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is unique due to its specific arrangement of functional groups, providing distinct reactivity patterns and biological activities not observed in its analogs.
Phew! That was quite the chemical deep dive. What's next on our intellectual adventure?
特性
IUPAC Name |
N-[4-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S3/c1-28(24,25)21-13-4-2-3-12(7-13)18-15(22)8-14-10-27-17(19-14)20-16(23)11-5-6-26-9-11/h2-7,9-10,21H,8H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXWOXGUKKUKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


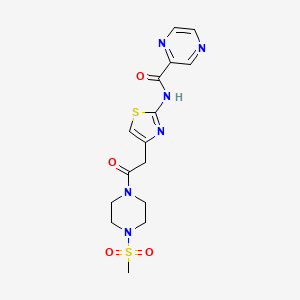
![N-(2,5-dimethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B3221570.png)

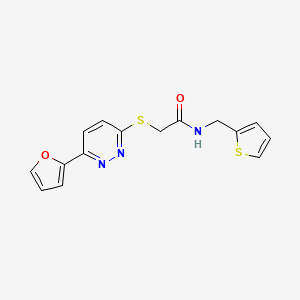
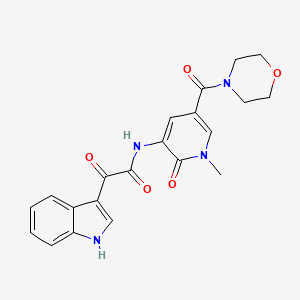
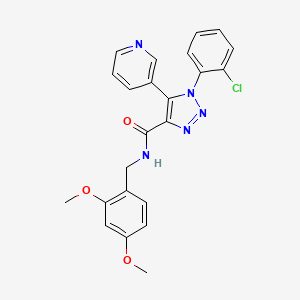
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B3221596.png)
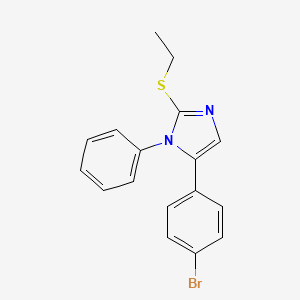
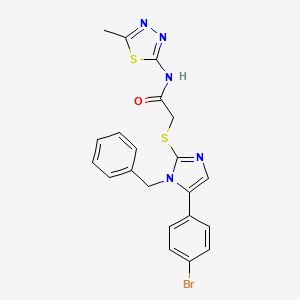
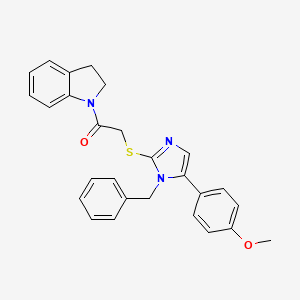
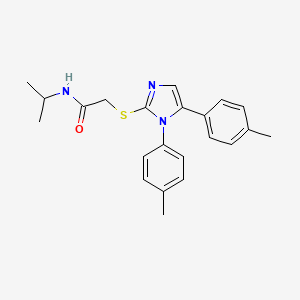
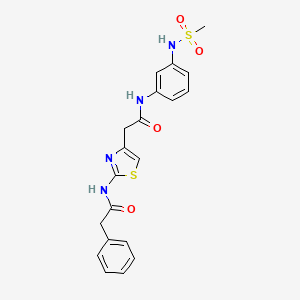
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3221644.png)
![1-(2-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3221656.png)
